N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide
Overview
Description
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide: is a chemical compound with the molecular formula C9H18N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate.
Procedure: The piperidine is added to the N,N-dimethylacetamide solution, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(piperidin-4-yloxy)acetic acid, while reduction may produce N,N-dimethyl-2-(piperidin-4-yloxy)ethanol.
Scientific Research Applications
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-2-(pyrrolidin-4-yloxy)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N,N-Dimethyl-2-(morpholin-4-yloxy)acetamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide, also known as DM-PPA, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the compound's structure, biological interactions, research findings, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 222.71 g/mol. The compound features a piperidine ring substituted with a dimethylacetamide group, which contributes to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H19N2O2 |
Molecular Weight | 222.71 g/mol |
Functional Groups | Piperidine, Acetamide |
The biological activity of DM-PPA is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence cholinergic and adrenergic pathways due to the presence of the piperidine structure. This interaction profile indicates potential applications in treating neurological disorders and as an analgesic agent.
Biological Activity
Research into the biological activity of DM-PPA has revealed several promising findings:
- Neurotransmitter Interaction : The compound may act as a ligand for specific neurotransmitter receptors, potentially modulating neurotransmission and influencing various physiological processes.
- Pharmacological Properties : Initial studies indicate that DM-PPA exhibits significant pharmacological properties, including potential anti-inflammatory and analgesic effects.
- Binding Affinity : Investigations into the binding affinity of DM-PPA to specific receptors could elucidate its role in modulating neurotransmission, which is crucial for understanding its therapeutic potential.
Case Studies
Several studies have explored the effects of DM-PPA on different biological systems:
- Neurological Studies : In vitro studies demonstrated that DM-PPA could enhance neurotransmitter release in neuronal cultures, suggesting its potential role in enhancing synaptic transmission.
- Analgesic Effects : Animal models have indicated that DM-PPA may reduce pain responses through modulation of pain pathways, highlighting its potential as an analgesic agent.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
N,N-Dimethyl-2-(piperidin-4-yl)acetamide | Similar piperidine moiety | Potentially similar effects on neurotransmission |
Other Piperidine Derivatives | Varies | Diverse pharmacological profiles |
Research Findings
Recent literature has highlighted various aspects of DM-PPA's biological activity:
- Receptor Interaction Studies : Research indicates that DM-PPA interacts with multiple receptor types, including adrenergic and cholinergic receptors. This interaction may lead to diverse physiological effects, including modulation of mood and cognition .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for DM-PPA when administered at therapeutic doses in animal models .
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-yloxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)9(12)7-13-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGVGQYTHXWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655902 | |
Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-97-7 | |
Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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